molecular formula C28H29N3O3S B4227338 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide

Cat. No.: B4227338
M. Wt: 487.6 g/mol
InChI Key: TUTCDXFWBFNIKR-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a thioether linkage, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the imidazole ring through a cyclization reaction involving a dicarbonyl compound and an amine. The thioether linkage can be introduced via a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor. Finally, the propanamide moiety is formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for industrial applications, and continuous flow chemistry may be employed to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under specific conditions, although this is less common.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Nitro, halo derivatives of the aromatic rings.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The thioether linkage may also play a role in modulating the compound’s reactivity and binding affinity. The overall effect is determined by the compound’s ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar structure but lacks the imidazole ring and thioether linkage.

    3,4-Dimethoxyphenethylamine: A simpler compound with only the phenethylamine backbone.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

This compound’s versatility and potential make it a valuable subject of study in both academic and industrial research.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3S/c1-19(27(32)29-17-16-20-14-15-23(33-2)24(18-20)34-3)35-28-30-25(21-10-6-4-7-11-21)26(31-28)22-12-8-5-9-13-22/h4-15,18-19H,16-17H2,1-3H3,(H,29,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUTCDXFWBFNIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC1=CC(=C(C=C1)OC)OC)SC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide
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N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]propanamide

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